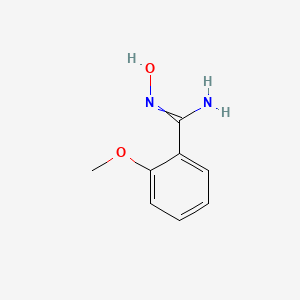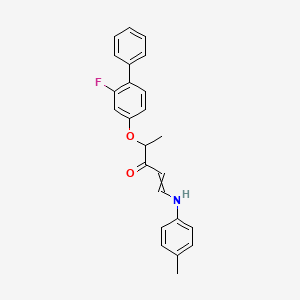
4-(3-Fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a pentenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the Pentenone Moiety: The biphenyl intermediate is then reacted with 4-toluidine and an appropriate aldehyde under basic conditions to form the desired pentenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol or alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- (E)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-bromo[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
Uniqueness
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is unique due to the presence of the fluorine atom on the biphenyl group. Fluorine atoms can significantly alter the chemical and physical properties of a compound, such as its reactivity, stability, and biological activity. This makes the compound distinct from its analogs with different substituents.
属性
分子式 |
C24H22FNO2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
4-(3-fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one |
InChI |
InChI=1S/C24H22FNO2/c1-17-8-10-20(11-9-17)26-15-14-24(27)18(2)28-21-12-13-22(23(25)16-21)19-6-4-3-5-7-19/h3-16,18,26H,1-2H3 |
InChI 键 |
FZXVYRIIXGQFBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


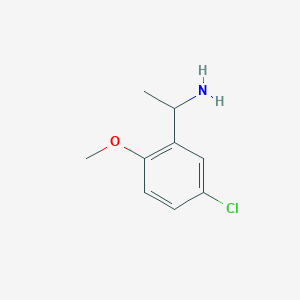
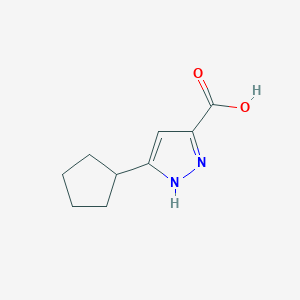

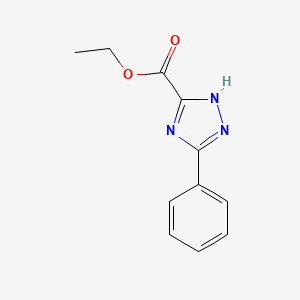
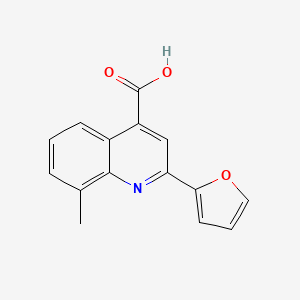
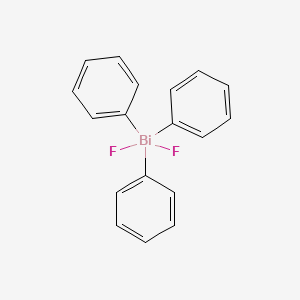
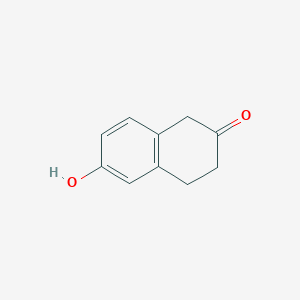

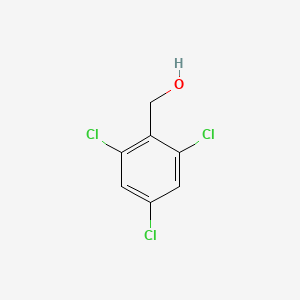

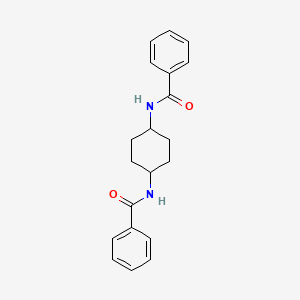
![2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B1307903.png)
